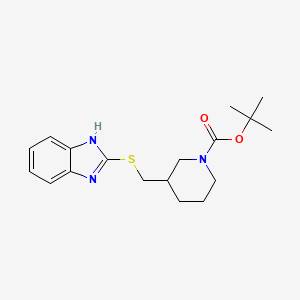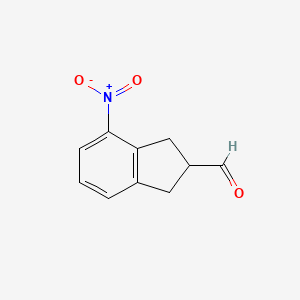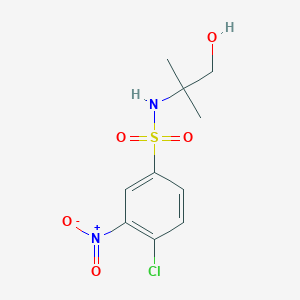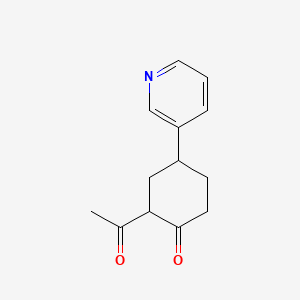![molecular formula C8H13NO B13974548 Bicyclo[4.1.0]heptane-7-carboxamide CAS No. 90154-89-5](/img/structure/B13974548.png)
Bicyclo[4.1.0]heptane-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]heptane-7-carboxamide is an organic compound with a unique bicyclic structure. This compound is characterized by a seven-membered ring fused to a three-membered ring, with a carboxamide functional group attached to the seven-membered ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-7-carboxamide can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with a suitable amide-forming reagent. For example, the reaction of bicyclo[4.1.0]heptane with ammonia or an amine in the presence of a dehydrating agent can yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane: The parent hydrocarbon structure without the carboxamide group.
Bicyclo[4.1.0]heptane-7-carboxylic acid: The carboxylic acid derivative of the compound.
Bicyclo[4.1.0]heptane-7-amine: The amine derivative of the compound.
Uniqueness
Bicyclo[4.1.0]heptane-7-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from its similar counterparts.
Propriétés
Numéro CAS |
90154-89-5 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H2,9,10) |
Clé InChI |
GGLINYPAJRAUAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde](/img/structure/B13974478.png)


![Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13974498.png)


![[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)

![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)



